Paricalcitol
Vue d'ensemble
Description
Le Paricalcitol est un analogue synthétique de la vitamine D utilisé principalement pour la prévention et le traitement de l'hyperparathyroïdie secondaire, une affection caractérisée par une sécrétion excessive d'hormone parathyroïdienne, souvent associée à une maladie rénale chronique . Il est commercialisé sous le nom de marque Zemplar et est un analogue du 1,25-dihydroxyergocalciférol, la forme active de la vitamine D2 .
Mécanisme D'action
Target of Action
Paricalcitol is a synthetic, biologically active vitamin D analog . The primary target of this compound is the Vitamin D Receptor (VDR) . The VDR is present in various tissues in the body, including the kidney, parathyroid gland, intestine, and bone . The activation of VDR plays a crucial role in regulating parathyroid hormone levels .
Mode of Action
This compound’s biological actions are mediated through its binding to the VDR . This binding results in the selective activation of vitamin D responsive pathways . As an agonist at the VDR, this compound lowers parathyroid hormone levels in the blood .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to suppress oxidative stress and inflammation via the Nrf2/HO-1 signaling pathway . Additionally, it has been found to regulate the VEGF/VEGFR2 pathway , which is associated with endothelial toxicity in chronic kidney disease . Furthermore, this compound can stimulate the secretion of calcitonin, thereby improving bone tissue reconstruction and inhibiting the calcification of peripheral tissues such as blood vessels .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties. It has a bioavailability of 72% , and it is 99.8% protein-bound . This compound is metabolized in the liver , and it has an elimination half-life of 14-20 hours . It is excreted primarily in the feces (74%), with a smaller amount excreted in the urine (16%) .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been shown to significantly improve renal function in mice and reduce inflammatory cell infiltration and mitochondrial damage in renal tissue . This compound also suppresses the stress response to guidewire-induced endothelial cell injury . Moreover, it has a renoprotective effect by decreasing renal oxidative injury and inflammation through Nrf2/HO-1 signaling .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the source of vitamin D in the body, which comes from synthesis in the skin and from dietary intake, can affect the action of this compound . Additionally, certain drugs that inhibit the cytochrome P450 3A enzyme, such as ketoconazole, can affect the dosing of this compound .
Applications De Recherche Scientifique
Paricalcitol has a wide range of scientific research applications:
Medicine: It is used to treat secondary hyperparathyroidism in patients with chronic kidney disease.
Chemistry: The synthesis and modification of this compound provide insights into advanced organic synthesis techniques.
Industry: this compound is produced on an industrial scale for pharmaceutical use.
Analyse Biochimique
Biochemical Properties
Paricalcitol’s biological actions are mediated through binding of the Vitamin D Receptor (VDR), which results in the selective activation of vitamin D responsive pathways . This compound and vitamin D have been shown to reduce parathyroid hormone levels by inhibiting Parathyroid Hormone (PTH) synthesis and secretion .
Cellular Effects
It has been used to treat secondary hyperparathyroidism in patients on maintenance hemodialysis . Converting from calcitriol to this compound resulted in lower serum calcium, lower calcium-phosphorus product, reduced biointact parathyroid hormone, and reduced serum alkaline phosphatase .
Molecular Mechanism
The mechanism of action of this compound is that it is a synthetic, biologically active vitamin D . It binds to the VDR, leading to the selective activation of vitamin D responsive pathways . This binding interaction with the VDR results in the reduction of parathyroid hormone levels by inhibiting PTH synthesis and secretion .
Temporal Effects in Laboratory Settings
It has been observed that converting from calcitriol to this compound resulted in lower serum calcium, lower calcium-phosphorus product, reduced biointact parathyroid hormone, and reduced serum alkaline phosphatase .
Metabolic Pathways
This compound is involved in the vitamin D metabolic pathway. It interacts with the VDR, leading to the selective activation of vitamin D responsive pathways .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : Le Paricalcitol peut être synthétisé par un procédé chimique en plusieurs étapes. Une méthode utilise la nandrolone comme matière première, suivie d'une série de réactions, notamment l'oxydation, la réaction de Wittig, la protection des hydroxyles, la bromation, le réarrangement, la déshydrobromation, l'addition, l'oxydation, la réduction, la déprotection des hydroxyles et l'ouverture du cycle .
Méthodes de Production Industrielle : La production industrielle du this compound implique généralement une synthèse à grande échelle utilisant les voies chimiques susmentionnées. Le procédé est optimisé pour le rendement et la pureté, garantissant que le produit final répond aux normes pharmaceutiques .
Analyse Des Réactions Chimiques
Types de Réactions : Le Paricalcitol subit diverses réactions chimiques, notamment :
Oxydation : Conversion de la nandrolone en un composé intermédiaire.
Réduction : Réduction des composés intermédiaires pour former du this compound.
Substitution : Introduction de groupes hydroxyles à des positions spécifiques.
Réactifs et Conditions Communs :
Oxydation : Le periodinane de Dess-Martin est couramment utilisé pour les réactions d'oxydation.
Réduction : Les réactions d'hydrogénation sont utilisées pour les étapes de réduction.
Principaux Produits : Le principal produit de ces réactions est le this compound, avec des composés intermédiaires formés à différents stades de la synthèse .
4. Applications de la Recherche Scientifique
Le this compound a un large éventail d'applications de recherche scientifique :
Médecine : Il est utilisé pour traiter l'hyperparathyroïdie secondaire chez les patients atteints de maladie rénale chronique.
Industrie : Le this compound est produit à l'échelle industrielle pour un usage pharmaceutique.
5. Mécanisme d'Action
Le this compound exerce ses effets en se liant au récepteur de la vitamine D (VDR), ce qui entraîne l'activation sélective des voies de réponse à la vitamine D . Cette liaison inhibe la synthèse et la sécrétion de l'hormone parathyroïdienne, réduisant ainsi ses taux dans le sang . Les cibles moléculaires comprennent le VDR et les voies impliquées dans le métabolisme du calcium et du phosphore .
Composés Similaires :
Calcitriol : Un autre analogue de la vitamine D utilisé pour des indications similaires.
Doxercalciférol : Un analogue synthétique de la vitamine D2 utilisé pour traiter l'hyperparathyroïdie secondaire.
Comparaison :
This compound vs. Calcitriol : Le this compound est plus efficace pour réduire les taux d'hormone parathyroïdienne sans provoquer d'hypercalcémie ou d'hyperphosphatémie significative par rapport au calcitriol.
This compound vs. Doxercalciférol : Le this compound a montré une meilleure efficacité dans la réduction des taux de calcium et de phosphore chez les patients sous hémodialyse.
La capacité unique du this compound à activer sélectivement les voies de la vitamine D tout en minimisant les effets indésirables en fait un agent thérapeutique précieux dans la prise en charge de l'hyperparathyroïdie secondaire.
Comparaison Avec Des Composés Similaires
Calcitriol: Another vitamin D analog used for similar indications.
Doxercalciferol: A synthetic vitamin D2 analog used to treat secondary hyperparathyroidism.
Comparison:
Paricalcitol vs. Calcitriol: this compound is more effective at reducing parathyroid hormone levels without causing significant hypercalcemia or hyperphosphatemia compared to calcitriol.
This compound vs. Doxercalciferol: this compound has shown better efficacy in reducing calcium and phosphorus levels in patients undergoing hemodialysis.
This compound’s unique ability to selectively activate vitamin D pathways while minimizing adverse effects makes it a valuable therapeutic agent in the management of secondary hyperparathyroidism.
Propriétés
IUPAC Name |
(1R,3R)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O3/c1-18(8-9-19(2)26(3,4)30)24-12-13-25-21(7-6-14-27(24,25)5)11-10-20-15-22(28)17-23(29)16-20/h8-11,18-19,22-25,28-30H,6-7,12-17H2,1-5H3/b9-8+,21-11+/t18-,19+,22-,23-,24-,25+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKAHTKRCLCHEA-UBFJEZKGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C3C[C@H](C[C@@H](C3)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048640 | |
Record name | Paricalcitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Paricalcitol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015046 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
6.80e-03 g/L | |
Record name | Paricalcitol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015046 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Paricalcitol is a synthetic, biologically active vitamin D analog of calcitriol with modifications to the side chain (D2) and the A (19-nor) ring. Preclinical andin vitro studies have demonstrated that paricalcitol's biological actions are mediated through binding of the VDR, which results in the selective activation of vitamin D responsive pathways. Vitamin D and paricalcitol have been shown to reduce parathyroid hormone levels by inhibiting PTH synthesis and secretion., Paricalcitol is a synthetic, biologically active vitamin D analog of calcitriol with modifications to the side chain (D2) and the A (19-nor) ring. Preclinical and in vitro studies have demonstrated that paricalcitol's biological actions are mediated through binding of the vitamin D receptor (VDR), which results in the selective activation of vitamin D responsive pathways. Vitamin D and paricalcitol have been shown to reduce parathyroid hormone levels by inhibiting PTH synthesis and secretion. | |
Record name | Paricalcitol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00910 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PARICALCITOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7360 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White, crystalline powder | |
CAS No. |
131918-61-1 | |
Record name | Paricalcitol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131918-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Paricalcitol [USAN:USP:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131918611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Paricalcitol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00910 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Paricalcitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R,3R,7E,17β)-17-[(1R,2E,4S)-5-hydroxy-1,4,5-trimethylhex-2-en-1-yl]-9,10-secoestra-5,7-diene-1,3-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PARICALCITOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6702D36OG5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | PARICALCITOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7360 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Paricalcitol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015046 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.